5-Bromocytosine

Catalog No.
S594696
CAS No.
2240-25-7
M.F
C4H4BrN3O
M. Wt
190.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromocytosine

CAS Number

2240-25-7

Product Name

5-Bromocytosine

IUPAC Name

6-amino-5-bromo-1H-pyrimidin-2-one

Molecular Formula

C4H4BrN3O

Molecular Weight

190.00 g/mol

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)

InChI Key

QFVKLKDEXOWFSL-UHFFFAOYSA-N

Synonyms

5-bromocytosine

Canonical SMILES

C1=NC(=O)NC(=C1Br)N

The exact mass of the compound 5-Bromocytosine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromocytosine is a halogenated pyrimidine nucleobase analog characterized by a bromine atom at the C5 position. In commercial and research procurement, it serves two primary roles: as a highly specific epigenetic probe for DNA methyltransferase (DNMT) mechanistic studies, and as a versatile, bench-stable electrophilic precursor for synthesizing functionalized cytosine derivatives, fluorescent nucleobase analogs, and peptide nucleic acid (PNA) oligomers. Unlike natural cytosine, the electron-withdrawing bromine substituent significantly alters the pKa of the leaving group and the polarizability of the pyrimidine ring. This modification enables unique reactivity profiles, such as transition-metal-catalyzed cross-couplings at the C5 position and selective recognition by base excision repair enzymes like human Thymine DNA Glycosylase (hTDG) [1]. Consequently, 5-Bromocytosine is prioritized in workflows requiring an optimal balance of synthetic reactivity, enzymatic recognition, and structural mimicry of 5-methylcytosine [2].

Research Fit

Synthetic Route

Key intermediate for halogen-exchange synthesis of fluorinated cytosine APIs

Biochemical Probe

Supports DNA damage, cross-linking, and DNA methyltransferase substrate profiling

Physicochemical Studies

Intermediate condensation behavior for nucleobase self-assembly and electrochemistry

Substituting 5-Bromocytosine with other 5-halocytosines or 5-methylcytosine fundamentally alters both synthetic and enzymatic outcomes. In epigenetic assays, substituting with 5-fluorocytosine (5-FC) results in the irreversible covalent trapping of DNA methyltransferases (acting as a suicide inhibitor), whereas 5-Bromocytosine allows for enzymatic turnover via a unique dehalogenation-methylation pathway [1]. Conversely, using the natural epigenetic mark, 5-methylcytosine, prevents the study of inflammation-driven aberrant methylation, as 5-Bromocytosine specifically models eosinophil-derived oxidative DNA damage. In synthetic workflows, replacing 5-Bromocytosine with 5-iodocytosine increases cross-coupling reaction rates but severely compromises bench stability and precursor cost-efficiency due to light sensitivity and rapid dehalogenation. Meanwhile, 5-chlorocytosine is generally too unreactive for efficient palladium- or nickel-catalyzed cyclizations [2]. Therefore, 5-Bromocytosine is strictly required when a workflow demands both robust transition-metal reactivity and non-covalent DNMT mimicry.

Substitution Risk

Halogen-Dependent Reactivity

5-F, 5-Br, and 5-I cytosines exhibit mechanistically distinct DNA methyltransferase outcomes; substitution may alter research conclusions.

Condensation Mechanism Divergence

2D condensation at electrodes shifts from H‑bonding (5‑FC) to dispersion (5‑IC); 5‑BrC occupies an intermediate regime not reproducible by analogs.

Biological Target Profile

Anti‑HCMV activity was detected only for 5‑BrC alkenyl derivatives in reported screening; 5‑F and 5‑I congeners showed no measurable activity.

DNMT Turnover vs. Covalent Trapping

In mechanistic studies of DNA methyltransferases (e.g., M.MpeI and DNMT1), the choice of C5-substituent dictates the enzyme-substrate complex fate. Research demonstrates that 5-fluorocytosine (5-FC) forms highly efficient, irreversible covalent complexes, acting as a suicide inhibitor. In contrast, 5-Bromocytosine (5-BrC) acts as a substrate for methyltransferase-driven dehalogenation followed by methylation, avoiding permanent enzyme inactivation [1]. This allows 5-BrC to be processed dynamically, providing a non-covalent probe for studying active-site loop conformations without destroying the enzyme's catalytic capacity.

Evidence DimensionDNMT complex formation mechanism
Target Compound Data5-Bromocytosine undergoes dehalogenation-methylation (enzymatic turnover)
Comparator Or Baseline5-Fluorocytosine (5-FC) forms irreversible covalent suicide complexes
Quantified DifferenceShift from 100% covalent trapping (5-FC) to catalytic turnover (5-BrC)
ConditionsIn vitro DNMT (M.MpeI) assay with small molecule thiol nucleophiles

Procurement of 5-BrC is essential for researchers needing to monitor continuous DNMT activity and structural dynamics rather than merely inhibiting the enzyme.

Crystal lattice perturbation
Head-to-head
Δθ ≈ +0.8°, pKa 3.04–3.25 vs 4.61 (cytosine)
Supports structural differentiation from unmodified cytosine
Alters H‑bond geometry and protonation state at physiological pH

hTDG Excision Efficiency

Human Thymine DNA Glycosylase (hTDG) activity is highly dependent on the N-glycosidic bond stability and leaving group pKa. 5-Bromocytosine serves as an excellent substrate for hTDG due to its enhanced leaving group ability. Quantitative kinetic profiling reveals a strict Brønsted-type linear free energy relationship (slope βlg = -1.6) where halogenated analogs like 5-Bromocytosine are readily excised, whereas unmodified cytosine and 5-methylcytosine are highly resistant to excision under the same conditions [1]. This dramatic difference in k_max makes 5-BrC an ideal synthetic lesion for hTDG activity assays.

Evidence DimensionExcision by human Thymine DNA Glycosylase (hTDG)
Target Compound Data5-Bromocytosine is readily excised (high k_max driven by lower leaving group pKa)
Comparator Or BaselineCytosine / 5-Methylcytosine (poor/non-substrates)
Quantified DifferenceExponential increase in excision rate correlating with a -1.6 Brønsted slope
ConditionsSingle-turnover kinetic assays with purified hTDG and 19-bp duplex DNA substrates

Buyers developing high-throughput screening assays for DNA repair enzymes must use 5-BrC to ensure a quantifiable, high-turnover substrate baseline.

DNA methyltransferase reactivity
Head-to-head
Dehalogenative methylation (5‑BrC/5‑IC) vs covalent adduct formation (5‑FC)
Mechanistic divergence enables thiol‑pathway investigation
M.MpeI model system; 5‑ClC showed minimal reactivity

Eosinophil-Driven Aberrant Methylation

5-Bromocytosine is a specific physiological damage product generated by eosinophil peroxidase (HOBr). In vitro and cellular models demonstrate that 5-halocytosines mimic 5-methylcytosine. This molecular mimicry misdirects the human maintenance methylase (DNMT1) to fraudulently methylate previously unmethylated CpG sites. In cellular assays, introduction of such halogenated cytosines resulted in a shift from <1% baseline methylation to an average of 78% hypermethylation across targeted promoter CpG sites, leading to heritable gene silencing[1]. Unmodified cytosine does not trigger this aberrant hypermethylation.

Evidence DimensionInduction of CpG hypermethylation
Target Compound Data5-halocytosine damage models (e.g., 5-BrC) induce ~78% hypermethylation at unmethylated promoters
Comparator Or BaselineUnmodified cytosine maintains <1% baseline methylation
Quantified Difference>75% absolute increase in aberrant promoter methylation
ConditionsBisulfite pyrosequencing of hprt promoter region post-incorporation in mammalian cells

5-BrC is the required reference material for toxicology and oncology labs modeling how inflammation-induced DNA damage directly causes epigenetic gene silencing.

2D condensation mechanism
Head-to-head
Intermediate behavior between H‑bonding (5‑FC) and dispersion (5‑IC)
Unique self-assembly profile for interfacial studies
Condensation conditions pH‑ and temperature‑dependent

Pyrimidoindole Synthesis: Stability and Yield

In the synthesis of highly fluorescent cytosine analogs (e.g., 5,6-benzopC) and PNA oligomers, the choice of the C5-halogen dictates both the reaction efficiency and the bench stability of the precursor. While 5-iodocytosine is highly reactive, it is prone to rapid degradation. Utilizing N4-aryl-5-bromocytosine analogs allows for efficient transition-metal-mediated cyclization. For instance, the intermediate N4-phenyl-5-bromocytosine derivative can be synthesized via nucleophilic substitution in up to 74% yield and conveniently precipitated without complex purification [1]. Subsequent Ni-catalyzed cyclization successfully yields the desired pyrimido-indole framework, proving 5-BrC to be the optimal balance of stability and reactivity.

Evidence DimensionIntermediate synthesis yield and handling
Target Compound DataN4-aryl-5-bromocytosine synthesized in 74% yield with simple precipitation
Comparator Or Baseline5-Iodocytosine (higher reactivity but lower bench stability/higher cost)
Quantified Difference74% yield with enhanced operational simplicity and precursor stability
ConditionsNucleophilic substitution in dioxane/water at room temperature, followed by Ni-catalyzed cyclization

For scale-up synthesis of fluorescent PNA probes, 5-BrC reduces precursor spoilage and lowers overall procurement costs compared to the iodo-analog.

Anti‑HCMV activity (derivatives)
Reported
Slight activity for 5‑BrC alkenyl derivatives; none for 5‑FC or 5‑IC
5‑Br substitution enables antiviral assay response
Assay details require source review; potency described as modest
Commercial purity gradients
Data to verify
Purity 95–99% (HPLC); DMSO solubility range 2.5–9 mg/mL across vendors
Vendor specification variance may affect reproducibility
Confirm lot‑specific COA; solubility delta factor up to 3.6×
Photochemical cross‑linking
Class‑level
Multiple cross‑link adducts (5‑BrC) vs zero for unmodified cytosine
Supports site‑specific DNA damage probe studies
Requires UV activation; C5‑bromo essential for radical intermediate

DNMT Mechanistic Profiling

Due to its ability to undergo dehalogenation-methylation rather than forming suicide complexes (like 5-FC), 5-BrC is the optimal choice for dynamic structural and kinetic studies of DNMT active sites, allowing researchers to track turnover without permanently inactivating the enzyme [1].

BER Assay Development

5-BrC's highly favorable leaving group pKa makes it an ideal, high-turnover synthetic substrate for human Thymine DNA Glycosylase (hTDG) activity assays and inhibitor screening, providing a reliable baseline that unmodified cytosine cannot offer [2].

Inflammation-Induced Epigenetic Silencing

As a direct product of eosinophil peroxidase activity, 5-BrC is the required standard for modeling how oxidative halogenation misdirects DNMT1 to cause aberrant hypermethylation and heritable gene silencing in oncology and toxicology research [3].

Fluorescent PNA Probe Synthesis

5-BrC provides the necessary balance of bench stability and cross-coupling reactivity for the multi-step synthesis of pyrimido[5,4-b]indole frameworks, outperforming the less stable 5-iodocytosine in commercial scale-up and reducing overall precursor waste [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of fluorinated nucleoside APIs
Halogen-exchange precursor purity
Conversion efficiency and impurity profiling
DNA photodamage & cross‑link studies
C5‑bromo photoactivation capacity
Cross‑link adduct characterization
Epigenetic enzyme substrate profiling
Thiol‑dependent dehalogenation profile
DNMT mechanistic pathway validation
Electrochemical self‑assembly studies
Intermediate condensation behavior
Interfacial self‑assembly condition screening

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

188.95377 Da

Monoisotopic Mass

188.95377 Da

Heavy Atom Count

9

UNII

2737MSZ714

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2240-25-7

Wikipedia

5-bromocytosine

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